
2-Fluoro-N-methyl-6-(trifluoromethyl)benzenemethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[2-fluoro-6-(trifluoromethyl)phenyl]methyl}(methyl)amine is an organic compound characterized by the presence of fluorine atoms and a trifluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the use of trifluoromethylation reactions, which can be achieved through various reagents such as trifluoromethyltrimethylsilane and sodium trifluoroacetate
Industrial Production Methods
In industrial settings, the production of {[2-fluoro-6-(trifluoromethyl)phenyl]methyl}(methyl)amine may involve large-scale trifluoromethylation processes. These processes are optimized for high yield and efficiency, often utilizing advanced catalytic systems and continuous flow reactors to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
{[2-fluoro-6-(trifluoromethyl)phenyl]methyl}(methyl)amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atoms and trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield amine oxides, while substitution reactions can produce a variety of substituted phenyl derivatives.
Applications De Recherche Scientifique
{[2-fluoro-6-(trifluoromethyl)phenyl]methyl}(methyl)amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated organic molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: The compound’s unique chemical properties make it a candidate for drug development and pharmaceutical research.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of {[2-fluoro-6-(trifluoromethyl)phenyl]methyl}(methyl)amine involves its interaction with molecular targets through its fluorine atoms and trifluoromethyl group. These interactions can influence the compound’s binding affinity and reactivity with various enzymes and receptors, leading to its observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to {[2-fluoro-6-(trifluoromethyl)phenyl]methyl}(methyl)amine include other fluorinated amines and trifluoromethyl-substituted phenyl compounds. Examples include:
- 2-fluoro-6-(trifluoromethyl)aniline
- Trifluoromethylpyridine
- Trifluoromethylphenyl derivatives
Uniqueness
The uniqueness of {[2-fluoro-6-(trifluoromethyl)phenyl]methyl}(methyl)amine lies in its specific combination of fluorine atoms and a trifluoromethyl group, which imparts distinct chemical properties such as high electronegativity and stability. These properties make it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
958863-64-4 |
|---|---|
Formule moléculaire |
C9H9F4N |
Poids moléculaire |
207.17 g/mol |
Nom IUPAC |
1-[2-fluoro-6-(trifluoromethyl)phenyl]-N-methylmethanamine |
InChI |
InChI=1S/C9H9F4N/c1-14-5-6-7(9(11,12)13)3-2-4-8(6)10/h2-4,14H,5H2,1H3 |
Clé InChI |
JARLBBVPWBXDGY-UHFFFAOYSA-N |
SMILES canonique |
CNCC1=C(C=CC=C1F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



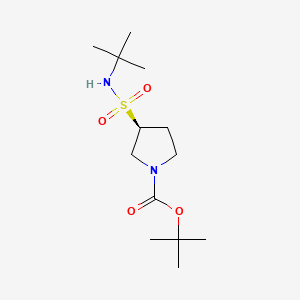

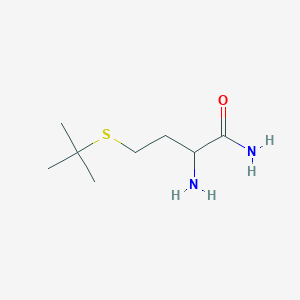

![methyl (2R)-2-{[(benzyloxy)carbonyl]amino}-4-(chlorosulfonyl)butanoate](/img/structure/B13494432.png)
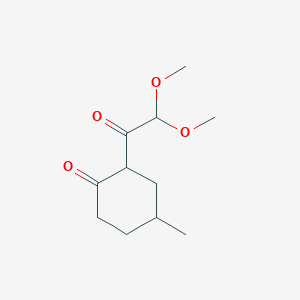
![3-(Tert-butoxycarbonyl)-7,7-difluoro-3-azabicyclo[4.1.0]heptane-6-carboxylic acid](/img/structure/B13494441.png)
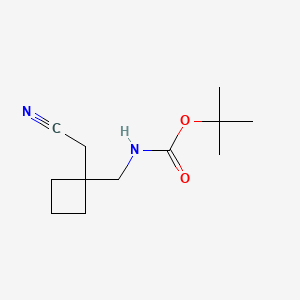
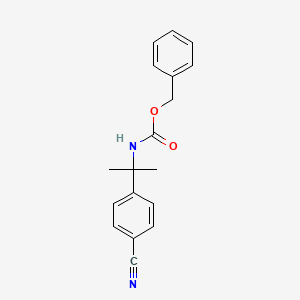
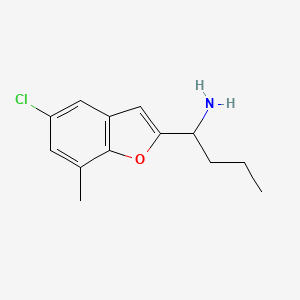


![benzyl N-{1,3-dimethyl-2-oxabicyclo[2.2.2]octan-4-yl}carbamate](/img/structure/B13494481.png)
